molecular formula C11H17NO2 B3169162 Methyl 4-(tert-butyl)pyridine-1(2H)-carboxylate CAS No. 934984-62-0

Methyl 4-(tert-butyl)pyridine-1(2H)-carboxylate

Cat. No. B3169162
CAS RN: 934984-62-0
M. Wt: 195.26 g/mol
InChI Key: VFVNMIFNKRQDQS-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure of “Methyl 4-(tert-butyl)pyridine-1(2H)-carboxylate” would depend on the positions of the methyl and tert-butyl groups on the pyridine ring.


Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, nucleophiles, or ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyridine is a colorless liquid that boils at 115.2 °C and has a strong, unpleasant fish-like odor .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Pyridine derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

Pyridine is toxic and can be absorbed through the skin. It is also harmful if inhaled or swallowed .

Future Directions

Research into pyridine and its derivatives continues to be a vibrant field, with potential applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

methyl 4-tert-butyl-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)9-5-7-12(8-6-9)10(13)14-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVNMIFNKRQDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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